Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with an ethyl ester, an acetamido group, and a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.
Acetamido group introduction: The benzo[d][1,3]dioxole derivative is then reacted with acetic anhydride to introduce the acetamido group.
Thiophene ring synthesis: The thiophene ring is synthesized separately and then coupled with the benzo[d][1,3]dioxole derivative under suitable conditions.
Esterification: Finally, the ethyl ester group is introduced through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzo[d][1,3]dioxole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: The compound is studied for its cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate involves the inhibition of COX enzymes, which are responsible for the biosynthesis of prostaglandins from arachidonic acid . By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects. Additionally, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound also contains the benzo[d][1,3]dioxole moiety but differs in its ester and acetamido groups.
Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: Similar in structure but with different substituents, leading to varied biological activities.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: This compound incorporates the benzo[d][1,3]dioxole subunit but features selenium atoms, which impart different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
IUPAC Name |
ethyl 5-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-21-17(20)16-10(2)6-15(24-16)18-14(19)8-11-4-5-12-13(7-11)23-9-22-12/h4-7H,3,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRGPYNHCRPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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